5-Bromo-6-fluoro-1-methyl-1H-indole-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, which may vary based on the specific synthetic route. One common approach is the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) to yield the tricyclic indole product .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Methodology Development
Research on fluoroindolecarboxylic acids, including related compounds, has demonstrated significant advancements in synthetic methodologies. Schlosser et al. (2006) have explored the synthesis of twelve fluoroindolecarboxylic acids, showcasing a variety of methods to access these compounds efficiently. Their work highlights the strategic use of halogen/metal permutation and carbon dioxide trapping to achieve the desired products, emphasizing the flexibility and simplicity of these synthetic approaches (Schlosser, Ginanneschi, & Leroux, 2006). This foundational work underpins the synthetic accessibility of compounds like 5-Bromo-6-fluoro-1-methyl-1H-indole-3-carboxylic acid, making them valuable scaffolds in medicinal chemistry and organic synthesis.
Antimicrobial and Antiviral Research
The antimicrobial and antiviral potentials of bromoindole derivatives have been explored, reflecting the broader application of these compounds in the development of new therapeutic agents. For example, Segraves and Crews (2005) investigated brominated tryptophan alkaloids from Thorectidae sponges, identifying compounds with moderate antimicrobial activities. This research underscores the natural occurrence of bromoindole derivatives and their relevance in biologically active compound discovery (Segraves & Crews, 2005).
Anticancer and Antiproliferative Activities
The exploration of bromoindole derivatives extends into anticancer research, with various studies assessing their antiproliferative effects. The synthesis of new 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2ones from 5-bromo-1H-indole showcases the potential of these compounds in inhibiting cancer cell growth. Fan Houxing's work on these derivatives, evaluated against different cancer cell lines, demonstrates their significant inhibitory activity, suggesting a promising area for future anticancer drug development (Fan Houxing, 2009).
properties
IUPAC Name |
5-bromo-6-fluoro-1-methylindole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-13-4-6(10(14)15)5-2-7(11)8(12)3-9(5)13/h2-4H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIYGGDHCIHFEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC(=C(C=C21)F)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-fluoro-1-methyl-1H-indole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.